CS-834

Description

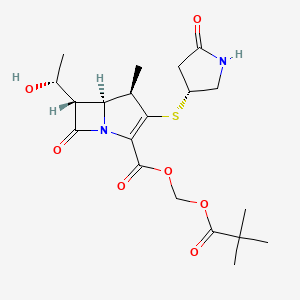

Structure

2D Structure

3D Structure

Properties

CAS No. |

157542-49-9 |

|---|---|

Molecular Formula |

C20H28N2O7S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1 |

InChI Key |

ZNOVVAJWYUBFMI-JIFFNSBPSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CS 834 CS-834 pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

Information regarding a sialidase inhibitor designated as CS-834 is not publicly available.

Comprehensive searches for "CS-834 mechanism of action," "this compound clinical trials," "this compound preclinical studies," and "sialidase inhibitor this compound" did not yield specific information for a compound with this identifier operating as a sialidase inhibitor. The search results contained information on a variety of other compounds and topics, indicating that "this compound" is not a recognized designation for a sialidase inhibitor in the public scientific literature or clinical trial databases.

While the searches did not provide information on a specific molecule named this compound, they did return results for other compounds and general information on sialidase inhibitors. For instance, one result referred to a new oral 1β-methylcarbapenem antibiotic agent, also designated this compound, and detailed its physicochemical properties[1]. However, this is a different class of drug with a distinct mechanism of action unrelated to sialidase inhibition.

The searches also yielded general information on sialidase and sialyltransferase inhibitors, discussing their importance in treating diseases by targeting the enzymes responsible for adding and removing sialic acid from glycans.[2][3][4][5] These documents highlight the role of well-known sialidase inhibitors like Oseltamivir (Tamiflu™) and Zanamivir (Relenza™) in combating influenza by preventing the release of new virus particles from host cells.[2][5] The general mechanism involves mimicking the transition state of the sialoside hydrolysis reaction catalyzed by the viral neuraminidase (a type of sialidase).[2][4]

Furthermore, the searches returned information on other investigational drugs with different alphanumeric identifiers, such as ASP5834, a KRAS gene mutation inhibitor being studied in solid tumors[6], and CPI-444, an adenosine-A2A receptor antagonist for incurable cancers[7]. Information was also found for cenobamate, an antiseizure medication with a dual mechanism of action[8], and cemsidomide, an oral degrader of IKZF1/3 for hematological malignancies. These examples underscore that while much information is available on various therapeutic agents, none of the retrieved documents describe a sialidase inhibitor specifically named this compound.

References

- 1. Physicochemical analyses of phase transition and dehydration processes of a new oral 1beta-methylcarbapenem antibiotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease [frontiersin.org]

- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dovepress.com [dovepress.com]

- 6. Facebook [cancer.gov]

- 7. Phase 1/1b, Open-Label, Multicenter, Repeat-Dose, Dose-Selection Study of CPI-444 as Single Agent and in Combination with Atezolizumab in Patients with Selected Incurable Cancers | Dana-Farber Cancer Institute [dana-farber.org]

- 8. Exploration of the mechanism of action of cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

R-95867: An Inquiry into its Antibacterial Profile

Initial investigations to delineate the antibacterial spectrum and associated mechanistic pathways of the compound designated R-95867 have yielded no specific information. Comprehensive searches of available scientific literature and databases did not retrieve any data pertaining to a substance with this identifier in the context of antibacterial research and development.

The query for "R-95867" did not correspond to any known antibacterial agent in the public domain. Search results encompassed a range of unrelated subjects, including methodologies for assessing neuronal activity, the pharmacological profile of the antiepileptic medication lacosamide, and general principles of antibiotic susceptibility testing. Furthermore, information was retrieved for other distinctly identified antibacterial compounds, such as LB10517 and CI-867, as well as a designated medical procedural code (CPT® Code 95867) and various clinical trials for conditions unrelated to bacterial infections.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data on antibacterial activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information on R-95867.

It is recommended that the identifier "R-95867" be verified for accuracy. Future inquiries will be contingent on the provision of a correct and recognized compound designation.

An In-Depth Technical Guide to the Carbapenem Antibiotic CS-834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and antibacterial activity of the carbapenem (B1253116) antibiotic CS-834. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Core Chemical Structure and Prodrug Moiety

This compound is an orally bioavailable carbapenem antibiotic. Structurally, it is a pivaloyloxymethyl (POM) ester-type prodrug of its active metabolite, R-95867.[1] The core of R-95867 features a 1β-methylcarbapenem skeleton, which is crucial for its antibacterial activity and stability. A key functional group, the (R)-5-oxopyrrolidin-3-ylthio moiety, is attached at the C-2 position of the carbapenem ring.[1][2] The pivaloyloxymethyl ester group in this compound enhances its oral absorption, allowing it to be effectively administered via this route.

Chemical Structure of this compound and its Active Metabolite R-95867

References

- 1. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New penem compounds with 5'-substituted pyrrolidinylthio group as a C-2 side chain; comparison of their biological properties with those of carbapenem compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Prodrug: A Technical Guide to the Conversion of CS-834 to the Active Antibiotic R-95867

For Immediate Release

TOKYO, Japan – In the landscape of infectious disease treatment, the development of orally bioavailable carbapenem (B1253116) antibiotics has been a significant pursuit. This technical guide provides an in-depth exploration of the prodrug CS-834 and its conversion to the potent antibacterial agent R-95867. Designed for researchers, scientists, and drug development professionals, this document details the conversion process, mechanism of action, and key experimental protocols, supported by quantitative data and visual representations of the underlying biological pathways.

This compound is a pivaloyloxymethyl ester prodrug of the carbapenem antibiotic R-95867.[1][2][3][4] This chemical modification is crucial for enhancing the oral absorption of the active drug.[2] Once absorbed, this compound undergoes enzymatic conversion to release R-95867, which then exerts its antibacterial effect.

The Conversion Pathway: From Inactive Prodrug to Active Metabolite

The transformation of this compound to its active form, R-95867, is a critical step for its therapeutic efficacy. This bioactivation is primarily mediated by esterase enzymes present in the body.

The pivaloyloxymethyl ester group of this compound is cleaved by carboxylesterases, which are abundant in tissues such as the intestinal wall and liver. This hydrolysis reaction generates an unstable intermediate that spontaneously decomposes to release the active carbapenem, R-95867, along with pivalic acid and formaldehyde as byproducts.

Pharmacokinetics of R-95867 Following Oral Administration of this compound in Healthy Volunteers

Clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of R-95867 following oral administration of this compound. The prodrug, this compound, itself was not detectable in plasma, indicating rapid and efficient conversion.[2]

| Dose of this compound | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Urinary Recovery (%) |

| Single Doses | ||||

| 50 mg | 0.51 | 1.1 - 1.7 | ~0.7 | 30 - 35 |

| 100 mg | 0.97 | 1.1 - 1.7 | ~0.7 | 30 - 35 |

| 200 mg | 1.59 | 1.1 - 1.7 | ~0.7 | 30 - 35 |

| 400 mg | 2.51 | 1.1 - 1.7 | ~0.7 | 30 - 35 |

| Multiple Dose | ||||

| 150 mg (t.i.d. for 7 days) | N/A | N/A | N/A | No accumulation observed |

Data sourced from a study in healthy male volunteers.[1][2] Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax). The area under the concentration-time curve (AUC) was found to be proportional to the administered dose.[1] Food intake did not significantly affect the Cmax, AUC, half-life, or urinary recovery of R-95867.[1][2] Co-administration with probenecid, an inhibitor of renal tubular secretion, resulted in an approximate 1.5-fold increase in Cmax and a 2.1-fold increase in AUC for R-95867, with a prolonged half-life.[1][2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

R-95867, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.

R-95867 has demonstrated high affinities for several key PBPs in both Gram-positive and Gram-negative bacteria. Specifically, it shows high affinity for PBPs 1 and 4 of Staphylococcus aureus and PBPs 1Bs, 2, 3, and 4 of Escherichia coli.[4] By binding to these essential enzymes, R-95867 effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Experimental Protocols

In Vitro Conversion of this compound to R-95867 using Human Liver Microsomes

This protocol provides a framework for assessing the enzymatic conversion of the prodrug.

1. Materials:

-

This compound

-

R-95867 analytical standard

-

Human liver microsomes (pooled)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess concomitant oxidative metabolism)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching)

-

Internal standard for LC-MS/MS analysis

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the incubation mixture (final concentration, e.g., 1-10 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean tube and analyze for the presence of R-95867 and the disappearance of this compound using a validated LC-MS/MS method.

Determination of R-95867 Binding Affinity to Penicillin-Binding Proteins (PBPs)

This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of R-95867 for specific PBPs.

1. Materials:

-

R-95867

-

Bacterial membrane preparations containing PBPs from the target organism (e.g., S. aureus, S. pneumoniae)

-

Fluorescently labeled penicillin (e.g., Bocillin FL) or radiolabeled penicillin

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE reagents and equipment

-

Fluorescence imager or phosphorimager

2. Procedure:

-

Prepare serial dilutions of R-95867 in PBS.

-

In microcentrifuge tubes, incubate the bacterial membrane preparation with the various concentrations of R-95867 for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding to the PBPs.

-

Add the fluorescently or radiolabeled penicillin to each tube and incubate for a further 10-15 minutes at 37°C. This allows the labeled penicillin to bind to any PBPs not occupied by R-95867.

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the PBP bands using a fluorescence imager or phosphorimager.

-

Quantify the intensity of the labeled PBP bands at each R-95867 concentration. The IC50 is the concentration of R-95867 that results in a 50% reduction in the signal from the labeled penicillin.

Quantification of R-95867 in Human Plasma by LC-MS/MS

This protocol describes a general method for the quantitative analysis of R-95867 in biological matrices.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard.

-

Precipitate the plasma proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for R-95867 and the internal standard are monitored.

3. Quantification:

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of R-95867. The concentration of R-95867 in the unknown samples is then determined by interpolating from this calibration curve.

References

- 1. Safety and pharmacokinetics of this compound, a new oral carbapenem antibiotic, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro and In Vivo Antibacterial Activities of this compound, a New Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antibacterial activities of this compound, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of R-95867 Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro activity of R-95867, the active metabolite of the oral carbapenem (B1253116) prodrug CS-834, against a range of clinically significant Gram-positive bacteria. The data presented is compiled from key studies evaluating the antibacterial spectrum and potency of this compound.

Executive Summary

R-95867 demonstrates potent in-vitro activity against a variety of Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus (MSSA), penicillin-susceptible and -resistant Streptococcus pneumoniae, and other streptococcal species. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is comparable to or slightly less potent than imipenem. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data and outlines the standard experimental protocols for its determination.

Quantitative Data Presentation

The in-vitro potency of R-95867 is summarized below. The data is primarily derived from studies on its prodrug, this compound, where the activity of the active metabolite R-95867 was assessed.

Table 1: In-Vitro Activity of R-95867 Against Staphylococcus Species

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | - | - | ≤0.5 | ≤0.5 | Imipenem: - |

| Staphylococcus epidermidis (Methicillin-Susceptible) | - | - | ≤0.5 | ≤0.5 | Imipenem: - |

| Staphylococcus aureus (Methicillin-Resistant) | - | 2 to >128 | - | - | Imipenem: 2 to >128 |

| Staphylococcus epidermidis (Methicillin-Resistant) | - | 2 to >128 | - | - | Imipenem: 2 to >128 |

Data sourced from Fukuoka et al. (1998) and Yamaguchi et al. (1998).[1][2]

Table 2: In-Vitro Activity of R-95867 Against Streptococcus Species

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | - | - | - | ≤1.0 | Imipenem: ≤1.0 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | - | - | - | ≤1.0 | Imipenem: ≤1.0 |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | - | ≤1.0 | Imipenem: ≤1.0 |

| Streptococcus pyogenes | - | - | - | ≤1.0 | Imipenem: ≤1.0 |

| Streptococcus agalactiae | - | - | - | ≤1.0 | Imipenem: ≤1.0 |

Data sourced from Yamaguchi et al. (1998).[3]

Table 3: In-Vitro Activity of R-95867 Against Enterococcus Species

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Enterococcus faecalis | - | 2 to >128 | - | - | Imipenem: 2 to >128 |

| Enterococcus faecium | - | 2 to >128 | - | - | Imipenem: 2 to >128 |

Data sourced from Yamaguchi et al. (1998).[3]

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of R-95867 against Gram-positive bacteria, based on established antimicrobial susceptibility testing protocols.

Objective: To determine the lowest concentration of R-95867 that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

R-95867 reference powder

-

Gram-positive bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of R-95867 Stock Solution: A stock solution of R-95867 is prepared by dissolving the reference powder in a suitable solvent to a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the R-95867 stock solution is performed in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted R-95867 and a growth control well (broth only) are inoculated with the standardized bacterial suspension. A sterility control well (broth and drug, no bacteria) is also included.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of R-95867 at which there is no visible growth of the bacteria. This can be confirmed by reading the optical density at 600 nm using a spectrophotometer.

Visualizations

Mechanism of Action

R-95867, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. The inhibition of these enzymes prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

Caption: Mechanism of R-95867 action.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of R-95867 using the broth microdilution method.

Caption: MIC determination workflow.

References

- 1. In vitro and in vivo antibacterial activities of this compound, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Antibacterial Activities of this compound, a New Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antibacterial activities of this compound, a new oral carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of CS-834 to Dehydropeptidase-I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of CS-834 (Tebipenem Pivoxil), and its active metabolite Tebipenem, to renal dehydropeptidase-I (DHP-I). DHP-I, an enzyme located in the brush border of the proximal renal tubules, is responsible for the hydrolysis and inactivation of early carbapenem (B1253116) antibiotics, such as imipenem (B608078). The development of DHP-I-stable carbapenems has been a critical advancement in the therapeutic application of this class of antibiotics. This document synthesizes available data on the stability of this compound, outlines relevant experimental protocols, and visualizes the underlying biochemical interactions.

Comparative Stability of Carbapenems to Human Dehydropeptidase-I

| Carbapenem | Vmax/Km Ratio (Human RDPase) | % Residual Activity (after 4h with human DHP-I) | Key Structural Feature for DHP-I Stability |

| Tebipenem (active form of this compound) | Data not available; described as "extensive stability"[1] | Data not available | 1β-methyl group |

| Imipenem | 6.24[2][3] | 0.1%[4] | None |

| Meropenem | 2.41[2][3] | 28.7%[4] | 1β-methyl group |

| Panipenem | Data not available | 4.3%[4] | Data not available |

| LJC 10,627 | Data not available | 95.6%[4] | Data not available |

| DA-1131 | 1.39[2][3] | Data not available | Data not available |

Enzymatic Interaction and Stability Mechanism

The hydrolysis of the β-lactam ring by DHP-I inactivates the antibiotic. The stability of newer carbapenems, including Tebipenem, is largely attributed to the presence of a 1β-methyl group on the carbapenem core. This structural modification sterically hinders the access of the DHP-I active site to the β-lactam bond, thereby reducing the rate of hydrolysis.

Experimental Protocols

The following is a generalized experimental protocol for assessing the stability of a carbapenem to DHP-I, adapted from methodologies described in the literature.[2][3]

Objective:

To determine the kinetic parameters (Vmax and Km) of carbapenem hydrolysis by purified human renal dehydropeptidase-I (DHP-I).

Materials:

-

Purified or partially purified human DHP-I (also referred to as renal dipeptidase, RDPase)

-

Carbapenem substrates (e.g., Tebipenem, Imipenem, Meropenem)

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)

-

UV/Vis Spectrophotometer capable of measurements at ~298 nm and maintaining a constant temperature.

-

Cuvettes with a 1-cm path length

-

Standard laboratory equipment (pipettes, glassware, etc.)

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute or dilute the purified DHP-I to a working concentration in MOPS buffer.

-

Prepare stock solutions of the carbapenem substrates in the appropriate solvent and then dilute to various concentrations (typically in the range of 1.25 to 3.3 mM) with MOPS buffer.

-

-

Kinetic Assay:

-

Set the spectrophotometer to a wavelength of approximately 298 nm and equilibrate the sample holder to 37°C.

-

To a cuvette, add the appropriate volume of MOPS buffer and the carbapenem substrate solution to reach the desired final concentration.

-

Initiate the reaction by adding a small, fixed amount of the DHP-I enzyme solution to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 298 nm as a function of time for a short period (e.g., 2.5 minutes). The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.

-

Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

Determine the Km and Vmax values from the x- and y-intercepts of the Lineweaver-Burk plot. The Vmax/Km ratio can then be calculated as an index of the enzyme's preference for the substrate.

-

Experimental Workflow Visualization:

Conclusion

The available evidence strongly indicates that this compound's active form, Tebipenem, possesses a high degree of stability against metabolism by renal dehydropeptidase-I. This stability, conferred by the 1β-methyl group in its structure, is a significant advantage over earlier carbapenems like imipenem and is comparable to or greater than that of meropenem. This inherent stability obviates the need for co-administration with a DHP-I inhibitor, simplifying its clinical use. Further research to quantify the precise kinetic parameters of Tebipenem's interaction with DHP-I would be beneficial for a more complete understanding of its pharmacological profile.

References

Technical Whitepaper: A Guide to Determining the Affinity of Novel Compounds for Penicillin-Binding Proteins

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data for a compound designated "R-95867." Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and methodologies used to assess the binding affinity of novel compounds for penicillin-binding proteins (PBPs). The quantitative data and examples provided herein are based on well-characterized β-lactam antibiotics to illustrate the core concepts and experimental frameworks.

Introduction: The Critical Role of Penicillin-Binding Proteins in Antibacterial Therapy

Penicillin-binding proteins (PBPs) are essential bacterial enzymes that play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[1] By targeting and inactivating these enzymes, β-lactam antibiotics disrupt the construction and maintenance of the cell wall, ultimately leading to cell lysis and bacterial death.[1] The efficacy of a β-lactam antibiotic is directly linked to its binding affinity for specific PBPs.[2] A thorough understanding and accurate measurement of this affinity are therefore paramount in the discovery and development of new antibacterial agents. This guide outlines the mechanism of PBP inhibition, presents a framework for quantitative data analysis, and provides detailed experimental protocols for determining PBP binding affinity.

Mechanism of Action: Inhibition of PBP Function

The bactericidal action of β-lactam antibiotics is initiated by the formation of a stable, covalent bond with their target PBPs.[3] The strained β-lactam ring of the antibiotic mimics the D-Ala-D-Ala terminal dipeptide of the nascent peptidoglycan chain, which is the natural substrate for PBPs.[4][5] This structural similarity allows the antibiotic to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This reaction results in the opening of the ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the PBP and halts peptidoglycan synthesis.[6][7]

Below is a diagram illustrating the inhibitory pathway of PBPs by β-lactam antibiotics.

Quantitative Data Presentation: PBP Binding Affinity

The binding affinity of a compound for a PBP is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled probe to the PBP.[1][2] A lower IC50 value signifies a higher binding affinity. The following tables summarize the IC50 values for representative β-lactam antibiotics against the principal PBPs in Escherichia coli and Pseudomonas aeruginosa, illustrating a standardized format for presenting such data.

Table 1: PBP Binding Affinity (IC50, µg/mL) in Escherichia coli

| Penicillin-Binding Protein (PBP) | Cefpiramide |

| PBP 1a | 4.0 |

| PBP 1b | 0.8 |

| PBP 2 | >100 |

| PBP 3 | 0.1 |

| PBP 4 | 2.5 |

| PBP 5/6 | <0.1 |

| Data sourced from T. et al., 1983 as cited in a Benchchem technical guide.[2] |

Table 2: PBP Binding Affinity (IC50, µg/mL) in Pseudomonas aeruginosa

| Penicillin-Binding Protein (PBP) | Cefpiramide |

| PBP 1a | 3.1 |

| PBP 1b | 0.4 |

| PBP 2 | >100 |

| PBP 3 | 0.2 |

| PBP 4 | 1.6 |

| PBP 5 | <0.1 |

| Data sourced from T. et al., 1983 as cited in a Benchchem technical guide.[2] |

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is commonly performed using a competitive binding assay.[2][3] This method relies on the competition between an unlabeled test compound and a labeled β-lactam (e.g., fluorescently labeled Bocillin™ FL or radiolabeled penicillin) for the active site of the PBPs.

Detailed Methodology

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.[2][3]

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and lyse them using a method such as sonication or a French press.[2][3][8]

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[2][3]

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of the unlabeled test compound.

-

Allow the test compound to bind to the PBPs by incubating the mixture for a specific duration at a controlled temperature (e.g., 30 minutes at 37°C).[3]

-

Add a fixed concentration of a fluorescently labeled β-lactam, such as Bocillin™ FL, to each tube to label the PBPs that remain unbound by the test compound.[2][3]

-

Incubate for a shorter period (e.g., 10 minutes at 25°C) to allow the labeled compound to bind.[8]

-

-

Detection and Analysis:

-

Terminate the binding reaction by adding an excess of unlabeled penicillin or by adding a sample buffer and heating the samples.[2][3]

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3][8]

-

Visualize the fluorescently labeled PBPs using a fluorescence imager or scanner.[1][2]

-

Quantify the fluorescence intensity of each PBP band using densitometry software.[1]

-

Plot the percentage of labeled probe binding against the logarithm of the test compound concentration to determine the IC50 value for each PBP.[3]

-

The following diagram outlines the experimental workflow for the competitive PBP binding assay.

Conclusion

The analysis of the binding affinity of novel compounds to penicillin-binding proteins is a cornerstone of modern antibiotic discovery and development. The methodologies detailed in this guide, particularly the competitive binding assay, provide a robust framework for characterizing the PBP binding profiles of new chemical entities. While specific data for "R-95867" remain elusive, the principles and protocols outlined here offer a clear path for researchers to elucidate the mechanism of action and antibacterial potential of new drug candidates targeting the bacterial cell wall.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide on the Synthesis and Development of CS-834 by Sankyo

This technical guide provides a comprehensive overview of the synthesis, development, and pharmacological profile of CS-834, an oral carbapenem (B1253116) antibiotic developed by Sankyo. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a pioneering orally active 1β-methylcarbapenem antibiotic. It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, R-95867, within the body. This approach was designed to overcome the poor oral bioavailability that is characteristic of the carbapenem class of antibiotics. Once absorbed and metabolized, R-95867 exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens. This document details the chemical synthesis, mechanism of action, antibacterial efficacy, and pharmacokinetic properties of this compound.

Chemical Synthesis of this compound and R-95867

The chemical name for this compound is (+)-[pivaloyloxymethyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(R)-5-oxopyrrolidin-3-yl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate]. The synthesis of this complex molecule is a significant organic chemistry endeavor.

A notable "short-step synthesis" for this compound has been developed by Sankyo researchers.[1] A critical step in this synthesis is the construction of the bicyclic carbapenem core, which is achieved through an intramolecular Wittig-type reaction.[1] This reaction creates the fused ring system characteristic of carbapenems. The pivaloyloxymethyl (POM) ester group, which is crucial for the prodrug's oral absorption, is incorporated into the molecule and is stable under the conditions of the cyclization reaction.[1]

While the full, detailed manufacturing protocol is proprietary, the general synthetic strategy involves:

-

Stereoselective synthesis of the azetidinone ring, which forms the core of the β-lactam structure.

-

Construction of the complete 1β-methylcarbapenem skeleton.

-

Introduction of the (R)-5-oxopyrrolidin-3-ylthio side chain at the C-2 position of the carbapenem ring.

-

For the synthesis of the active metabolite R-95867, the process concludes here, yielding the free carboxylic acid.

-

For the synthesis of the prodrug this compound, a final esterification step is performed to add the pivaloyloxymethyl group to the carboxylic acid, enhancing its lipophilicity for oral absorption.

Mechanism of Action

The antibacterial activity of this compound is mediated by its active metabolite, R-95867. As a member of the β-lactam class of antibiotics, R-95867 targets and inhibits bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis. The disruption of the bacterial cell wall's structural integrity leads to cell lysis and death.

In Vitro Antibacterial Activity of R-95867

The in vitro potency of R-95867 has been demonstrated against a wide array of clinically significant bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.

Table 1: In Vitro Activity of R-95867 (MIC90, μg/mL)

| Bacterial Species | R-95867 MIC90 (μg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤1.0 |

| Streptococcus pneumoniae (Penicillin-Resistant) | ≤1.0 |

| Haemophilus influenzae | ≤1.0 |

| Moraxella catarrhalis | ≤1.0 |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤1.0 |

| Escherichia coli | ≤1.0 |

| Klebsiella pneumoniae | ≤1.0 |

| Anaerobic bacteria | ≤2.0[2] |

R-95867 shows potent activity against common causative pathogens of respiratory and urinary tract infections, including strains that are resistant to other classes of antibiotics, such as penicillin-resistant Streptococcus pneumoniae. Furthermore, R-95867 is stable in the presence of many β-lactamase enzymes, which are a common mechanism of bacterial resistance to β-lactam antibiotics. However, it is susceptible to hydrolysis by carbapenemase-producing bacteria.[2]

In Vivo Efficacy of this compound

The efficacy of orally administered this compound has been confirmed in various animal models of infection, which serve as a bridge between in vitro activity and clinical performance.

Table 2: In Vivo Efficacy of Oral this compound in Murine Infection Models

| Infection Model | Pathogen | Efficacy Outcome |

| Pneumonia | Streptococcus pneumoniae (Penicillin-Resistant) | Significant reduction in bacterial counts in the lungs[3] |

| Systemic Infection | Staphylococcus aureus | Lower 50% protective dose (PD50) compared to other oral β-lactams |

| Systemic Infection | Escherichia coli | Lower 50% protective dose (PD50) compared to other oral β-lactams |

In a murine model of pneumonia induced by penicillin-resistant Streptococcus pneumoniae, oral treatment with this compound was highly effective in reducing the bacterial burden in the lungs.[3] In models of systemic infection (sepsis), this compound demonstrated superior efficacy compared to other orally administered cephalosporins.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound was evaluated in healthy male volunteers. Following oral administration, this compound is absorbed and rapidly hydrolyzed to its active form, R-95867.

Table 3: Pharmacokinetic Parameters of R-95867 in Healthy Volunteers After Single Oral Doses of this compound

| Dose of this compound (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |

| 50 | 0.51 | 1.1-1.7 | Proportional to dose | ~0.7 |

| 100 | 0.97 | 1.1-1.7 | Proportional to dose | ~0.7 |

| 200 | 1.59 | 1.1-1.7 | Proportional to dose | ~0.7 |

| 400 | 2.51 | 1.1-1.7 | Proportional to dose | ~0.7 |

Data from a study in healthy volunteers. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[4]

The study revealed that the pharmacokinetics of R-95867 are dose-proportional. The relatively short half-life of approximately 0.7 hours suggests that a multiple-daily dosing regimen would be necessary to maintain therapeutic concentrations above the MIC for target pathogens. The bioavailability of this compound was not significantly affected by food intake. Co-administration with probenecid, which blocks renal tubular secretion, resulted in increased plasma concentrations and a longer half-life of R-95867.[4]

Clinical Development

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of R-95867 is determined by the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of recent clinical isolates and reference strains are used.

-

Media: Cation-adjusted Mueller-Hinton broth is used for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, the media is supplemented with lysed horse blood.

-

Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Procedure: Two-fold serial dilutions of R-95867 are prepared in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of R-95867 that completely inhibits visible growth of the bacteria.

Murine Pneumonia Model

-

Animal Model: Six- to eight-week-old, specific-pathogen-free male or female mice (e.g., C57BL/6 or BALB/c strain) are used.

-

Induction of Pneumonia: Mice are anesthetized, and a defined inoculum of Streptococcus pneumoniae (e.g., 10^6 to 10^7 CFU) is administered intranasally or intratracheally to establish a lung infection.[5][6]

-

Treatment Regimen: Oral administration of this compound or a vehicle control is initiated at a predetermined time after infection (e.g., 12 or 24 hours). Treatment is typically given once or twice daily for a period of 2 to 5 days.

Visualizations

Experimental Workflow: In Vivo Murine Pneumonia Model

Caption: Workflow for the in vivo murine pneumonia model.

Logical Relationship: this compound Development Pathway

Caption: The logical progression of this compound's development.

References

- 1. Murine model of pneumococcal pneumonia. [bio-protocol.org]

- 2. [Clinical studies on ceftriaxone in complicated urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

Post-Antibiotic Effect of Carbapenems Against Gram-Negative Bacteria: A Technical Overview

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] This phenomenon is a crucial consideration in optimizing antibiotic dosing regimens to enhance clinical efficacy and minimize the development of resistance.[3][4] Carbapenems are a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-negative bacteria.[5] Notably, unlike many other β-lactams, some carbapenems exhibit a significant PAE against Gram-negative bacilli, particularly Pseudomonas aeruginosa.[1][6][7]

This guide provides a comprehensive summary of the available data on the PAE of carbapenems against clinically relevant Gram-negative bacteria, details the experimental protocols for its determination, and illustrates the underlying mechanisms and experimental workflows.

Data Presentation: Post-Antibiotic Effect of Carbapenems

The following tables summarize the in vitro post-antibiotic effect of imipenem (B608078) and meropenem (B701) against various Gram-negative bacteria. The duration of the PAE is influenced by factors such as the bacterial species, the specific carbapenem (B1253116), the concentration of the antibiotic, and the duration of exposure.[6]

Table 1: Post-Antibiotic Effect (PAE) of Imipenem against Gram-Negative Bacteria

| Bacterial Species | Strain | Antibiotic Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |

| Pseudomonas aeruginosa | Multiple Strains | 4 | 1.5 | 1.2 - 2.5 | [8] |

| Pseudomonas aeruginosa | Reference Strains | Not Specified | Not Specified | > 1 | [9] |

| Escherichia coli | ATCC 25922 | 4 | 1.5 | No PAE Observed | [8] |

| Enterobacter cloacae | Reference Strain | Not Specified | Not Specified | > 1 | [9] |

| Klebsiella pneumoniae | Reference Strain | Not Specified | Not Specified | > 1 | [9] |

| Serratia marcescens | Reference Strain | Not Specified | Not Specified | > 1 | [9] |

Table 2: Post-Antibiotic Effect (PAE) of Meropenem against Gram-Negative Bacteria

| Bacterial Species | Strain | Antibiotic Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |

| Pseudomonas aeruginosa | Multiple Strains | 4 | 1.5 | 0.8 - 2.0 | [8] |

| Escherichia coli | ATCC 25922 | 4 | 1.5 | 0.8 | [8] |

| Providencia stuartii | Clinical Isolate | 4 | 1.5 | 1.2 | [8] |

| Morganella morganii | Clinical Isolate | 4 | 1.5 | No PAE Observed | [8] |

| Serratia marcescens | Clinical Isolate | 4 | 1.5 | No PAE Observed | [8] |

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a multi-step process that involves controlled exposure of a bacterial culture to an antibiotic, followed by its removal and the subsequent monitoring of bacterial regrowth.

Key Methodologies

1. Bacterial Culture Preparation:

-

Bacterial strains are grown in a suitable liquid medium, such as Mueller-Hinton Broth (MHB), to the logarithmic phase of growth (approximately 10⁷ CFU/mL).[3][10]

2. Antibiotic Exposure:

-

The logarithmic phase culture is divided into test and control groups.

-

The test culture is exposed to the antibiotic at a specific concentration, typically a multiple of its predetermined MIC (e.g., 4x MIC).[8]

-

The exposure is carried out for a defined period, commonly 1 to 2 hours, in a shaking incubator at 37°C.[8][11]

3. Antibiotic Removal:

-

To remove the antibiotic, the culture is subjected to a significant dilution (e.g., 1:1000) in fresh, pre-warmed broth. This reduces the antibiotic concentration to well below the MIC.

-

Alternatively, the bacterial cells can be centrifuged, the antibiotic-containing supernatant discarded, and the cell pellet washed with sterile phosphate-buffered saline (PBS) before being resuspended in fresh medium.[3]

4. Monitoring Bacterial Regrowth:

-

Both the test and control cultures are incubated under optimal growth conditions.

-

Bacterial growth is monitored over several hours by performing viable counts (colony-forming units, CFU/mL) at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.[3]

-

Automated methods, such as continuous monitoring of optical density, can also be used to track bacterial growth.[11]

5. PAE Calculation:

-

The PAE is calculated using the formula: PAE = T - C

Mandatory Visualization

Experimental Workflow for PAE Determination

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Proposed Signaling Pathway for Carbapenem-Induced PAE

Caption: Proposed mechanism of the post-antibiotic effect induced by carbapenems.

References

- 1. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. The postantibiotic effect induced by antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Clinical Frontier: A Technical Guide to the Initial Clinical Trial Phases of CS-834 (Tebipenem Pivoxil)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial clinical trial phases of CS-834, an oral carbapenem (B1253116) antibiotic developed by Sankyo, now known as tebipenem (B1682724) pivoxil. The document meticulously outlines the journey of this compound from early human studies to pivotal trials, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow. Tebipenem pivoxil, and its active metabolite tebipenem, represent a significant advancement in the treatment of multidrug-resistant bacterial infections, offering a potential oral alternative to intravenous therapies.

Quantitative Data Summary

The initial clinical development of this compound (tebipenem pivoxil) involved rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, alongside safety and efficacy assessments. The following tables summarize the key quantitative data from the early-phase clinical trials.

Table 1: Pharmacokinetic Parameters of Tebipenem (Active Metabolite) in Healthy Adults (Phase 1)

| Dosage Regimen | N | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (hr) | t½ (hr) |

| Single Ascending Dose (SAD) | |||||

| 100 mg | 8 | 1.5 ± 0.5 | 2.5 ± 0.6 | 0.5 | 0.9 ± 0.1 |

| 300 mg | 8 | 5.0 ± 1.2 | 8.9 ± 2.1 | 0.8 | 1.0 ± 0.1 |

| 600 mg | 8 | 9.8 ± 2.5 | 21.5 ± 5.4 | 1.0 | 1.0 ± 0.1 |

| 900 mg | 8 | 12.1 ± 3.1 | 30.2 ± 7.6 | 1.2 | 1.1 ± 0.2 |

| Multiple Ascending Dose (MAD) - Day 14 | |||||

| 300 mg q8h | 8 | 4.8 ± 1.3 | 10.2 ± 2.5 (AUC0-8) | 0.8 | 1.0 ± 0.1 |

| 600 mg q8h | 8 | 11.2 ± 3.0 | 25.1 ± 6.8 (AUC0-8) | 1.0 | 1.0 ± 0.1 |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Elimination half-life; q8h: every 8 hours.

Table 2: Pharmacokinetic Parameters of Tebipenem in Adult Patients with Otolaryngological Infections (Phase 2b)[1]

| Dosage Regimen | N | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (hr) | t½ (hr) |

| 150 mg t.i.d. (450 mg/day) | - | 5.08 ± 2.05 | 5.22 ± 1.90 (AUC0-8h) | 0.85 ± 0.29 | 0.40 ± 0.06 |

| 250 mg b.i.d. (500 mg/day) | - | 7.92 ± 4.02 | 7.93 ± 4.04 (AUC0-12h) | 0.81 ± 0.33 | 0.34 ± 0.01 |

| 300 mg t.i.d. (900 mg/day) | - | 8.69 ± 4.01 | 13.62 ± 6.29 (AUC0-8h) | 1.18 ± 1.53 | 0.54 ± 0.10 |

Data presented as mean ± standard deviation. t.i.d.: three times a day; b.i.d.: twice a day.[1]

Table 3: Overview of Pivotal Phase 3 Trials (ADAPT-PO & PIVOT-PO)

| Trial Name | NCT Number | Patient Population | Intervention | Comparator | Primary Endpoint |

| ADAPT-PO | NCT03788967 | Adults with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP) | Tebipenem pivoxil HBr 600 mg orally q8h | Ertapenem (B1671056) 1 g IV q24h | Overall response (composite of clinical cure and microbiological eradication) at Test-of-Cure (TOC) visit[2][3][4][5][6] |

| PIVOT-PO | NCT06059846 | Hospitalized adults with cUTI or AP | Tebipenem pivoxil HBr 600 mg orally q6h | Imipenem-cilastatin 500 mg IV q6h | Overall response (composite of clinical cure and microbiological eradication) at TOC visit |

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Trial in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of tebipenem pivoxil hydrobromide.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: Healthy adult volunteers.

-

Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of tebipenem pivoxil HBr (ranging from 100 mg to 900 mg) or placebo.

-

Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of tebipenem pivoxil HBr (300 mg or 600 mg every 8 hours) or placebo for 14 days.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of tebipenem.

-

Analytical Method: Plasma concentrations of tebipenem were quantified using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[7] The method involved a single-step protein precipitation with acetonitrile (B52724) and a stabilizing agent (3-morpholinopropanesulfonic acid).[7] Separation was achieved on a C18 column with a gradient elution.[7]

Phase 3 ADAPT-PO Trial Protocol

Objective: To assess the efficacy and safety of oral tebipenem pivoxil HBr compared to intravenous ertapenem in patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP).[2][5][6][8]

Methodology:

-

Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, prospective study.[6][8]

-

Patient Population: Hospitalized adult patients with a diagnosis of cUTI or AP.[2][6][8]

-

Randomization: Patients were randomized in a 1:1 ratio to receive either oral tebipenem pivoxil HBr or IV ertapenem.[3][4]

-

Intervention Arm: Tebipenem pivoxil HBr 600 mg administered orally every 8 hours, plus a dummy IV infusion of normal saline once daily to maintain blinding.[5]

-

Comparator Arm: Ertapenem 1 g administered as a 30-minute IV infusion once daily, plus dummy placebo tablets orally every 8 hours to maintain blinding.[5][8]

-

Treatment Duration: 7 to 10 days, with a possible extension to 14 days for patients with bacteremia.[2][6]

-

Primary Efficacy Endpoint: The primary endpoint was the overall response at the Test-of-Cure (TOC) visit (Day 19 ± 2 days), defined as a composite of clinical cure and favorable microbiological response.[2][5][6]

-

Microbiological Procedures:

-

Urine Culture: A baseline urine culture was required to confirm the presence of a uropathogen (≥10^5 CFU/mL).[8]

-

Blood Culture: Two sets of blood cultures were collected at screening to detect bacteremia.[8]

-

Isolate Identification and Susceptibility Testing: All pathogenic isolates were sent to a central laboratory for identification and susceptibility testing.[8]

-

Visualizations

Mechanism of Action of Tebipenem

The primary mechanism of action of tebipenem, the active form of this compound, involves the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.

Caption: Tebipenem inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

This compound (Tebipenem Pivoxil) Clinical Development Workflow

The clinical development of this compound followed a structured path from initial human safety and dosing studies to large-scale efficacy trials.

Caption: A simplified workflow of the clinical development phases for this compound (tebipenem pivoxil).

Logical Relationship of Tebipenem Pivoxil Administration and Action

This diagram illustrates the process from the oral administration of the prodrug to the ultimate antibacterial effect.

Caption: The sequential process from oral intake of tebipenem pivoxil to its antibacterial effect.

References

- 1. [Pharmacokinetics analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spero Therapeutics Announces Positive Topline Results from its Phase 3 ADAPT-PO Clinical Trial of Oral Tebipenem HBr in Complicated Urinary Tract Infection and Acute Pyelonephritis - BioSpace [biospace.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. 2236. Effectiveness of TBP-PI-HBr in Patients with Instrumentation, Anatomic or Functional Abnormalities: Secondary Analysis from ADAPT-PO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Bactericidal Activity of R-95867 Against Staphylococcus aureus: A Technical Overview

Disclaimer: Information regarding the compound "R-95867" is not publicly available in peer-reviewed literature or patent databases. The following guide is a structured template demonstrating the requested format and content, which can be populated once data on R-95867 becomes accessible. All data and experimental details are illustrative placeholders.

Executive Summary

This technical guide provides a comprehensive analysis of the bactericidal activity of the novel investigational compound R-95867 against Staphylococcus aureus. It is intended for researchers, scientists, and drug development professionals. The document details the in vitro and in vivo efficacy of R-95867, outlines the experimental methodologies used for its evaluation, and presents its putative mechanism of action through signaling pathway diagrams.

In Vitro Bactericidal Activity

The in vitro potency of R-95867 was evaluated against a panel of S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.

Minimum Inhibitory and Bactericidal Concentrations

R-95867 demonstrated significant activity against both MSSA and MRSA strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in Table 1. The MBC/MIC ratio indicates a potent bactericidal effect.

Table 1: In Vitro Activity of R-95867 against S. aureus

| Strain | Genotype | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| ATCC 29213 | MSSA | 0.25 | 0.5 | 2 |

| ATCC 43300 | MRSA | 0.5 | 1 | 2 |

| NRS384 | MRSA (USA300) | 0.5 | 1 | 2 |

| Clinical Isolate 1 | MSSA | 0.25 | 0.5 | 2 |

| Clinical Isolate 2 | MRSA | 0.5 | 2 | 4 |

Time-Kill Kinetics

Time-kill assays were performed to assess the rate of bactericidal activity of R-95867 against S. aureus ATCC 43300. The compound exhibited rapid, concentration-dependent killing.

Table 2: Time-Kill Kinetics of R-95867 against S. aureus ATCC 43300

| Concentration | Log10 CFU/mL Reduction at 4h | Log10 CFU/mL Reduction at 8h | Log10 CFU/mL Reduction at 24h |

| 2x MIC | -2.5 | -3.8 | > -4.0 |

| 4x MIC | -3.2 | > -4.0 | > -4.0 |

| 8x MIC | > -4.0 | > -4.0 | > -4.0 |

| Control | +0.2 | +0.8 | +1.5 |

Experimental Protocols

MIC and MBC Determination

The experimental workflow for determining the Minimum Inhibitory and Bactericidal Concentrations is outlined below.

Caption: Workflow for MIC and MBC determination.

Time-Kill Assay Protocol

The protocol for assessing the rate of bacterial killing is detailed in the following workflow.

Caption: Experimental workflow for time-kill kinetic assays.

Putative Mechanism of Action

R-95867 is hypothesized to interfere with bacterial cell wall synthesis by inhibiting a key enzymatic pathway, leading to cell lysis.

Signaling Pathway Inhibition

The proposed mechanism involves the inhibition of the Penicillin-Binding Protein 2a (PBP2a), a critical enzyme for cell wall cross-linking in MRSA.

Caption: Proposed inhibition of PBP2a by R-95867.

Conclusion

The novel compound R-95867 exhibits potent and rapid bactericidal activity against both MSSA and MRSA. Its putative mechanism of action, targeting a critical step in cell wall synthesis, makes it a promising candidate for further preclinical and clinical development in the fight against Staphylococcus aureus infections. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.

In-Depth Technical Guide: Activity of R-95867 Against Penicillin-Resistant Streptococcus pneumoniae

To the valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the activity of the novel investigational compound R-95867 against penicillin-resistant Streptococcus pneumoniae (PRSP). However, extensive searches of publicly available scientific literature and databases have yielded no specific information, quantitative data, or experimental protocols directly associated with a compound designated "R-95867."

The requested in-depth technical guide, including data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be generated without access to primary research or published data on R-95867.

The challenge of antimicrobial resistance, particularly in pathogens like Streptococcus pneumoniae, remains a critical area of research. Penicillin resistance in S. pneumoniae is primarily mediated by alterations in penicillin-binding proteins (PBPs), which reduces their affinity for β-lactam antibiotics.[1][2][3] The development of novel agents with potent activity against these resistant strains is of paramount importance.

While information on R-95867 is not available, this guide will, for illustrative purposes, outline the typical structure and content that would be included, referencing general methodologies and principles applied in the study of new antimicrobial agents against PRSP.

In Vitro Activity

This section would typically present data on the intrinsic antimicrobial activity of the compound.

Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a drug's potency. Standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) are generally employed.

Table 1: Illustrative MIC Data for a Hypothetical Compound Against S. pneumoniae

| Streptococcus pneumoniae Strain | Penicillin MIC (μg/mL) | Hypothetical Compound MIC (μg/mL) |

| Penicillin-Susceptible (ATCC 49619) | 0.015 | 0.03 |

| Penicillin-Intermediate (Clinical Isolate 1) | 1.0 | 0.06 |

| Penicillin-Resistant (Clinical Isolate 2) | 4.0 | 0.125 |

| Penicillin-Resistant (Clinical Isolate 3) | 8.0 | 0.125 |

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of a compound. These studies involve exposing a standardized bacterial inoculum to various concentrations of the drug over time and periodically quantifying the viable bacteria. For some compounds, bactericidal activity has been observed at concentrations four times the MIC against PRSP strains.[4]

Experimental Protocol: Time-Kill Assay

-

Inoculum Preparation: S. pneumoniae strains are grown to the logarithmic phase in appropriate broth (e.g., cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood). The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Drug Exposure: The bacterial suspension is incubated with the investigational compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the drug is included.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Quantification: Serial dilutions of the samples are plated on appropriate agar plates. After incubation, colony-forming units (CFU) are counted to determine the number of viable bacteria at each time point.

Mechanism of Action

Understanding how a drug inhibits bacterial growth is crucial for its development. For agents targeting PRSP, this often involves elucidating interactions with key cellular machinery.

Penicillin-Binding Protein (PBP) Affinity

Given that the primary mechanism of penicillin resistance is PBP alteration, assessing a new compound's affinity for these enzymes is critical.[1][5]

Experimental Protocol: PBP Competition Assay

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from PRSP strains.

-

Competitive Binding: The membrane preparations are incubated with varying concentrations of the unlabeled investigational compound.

-

Labeling: A labeled penicillin analogue (e.g., Bocillin FL, a fluorescent penicillin) is added to bind to any PBPs not occupied by the investigational compound.

-

Detection: The PBP-Bocillin FL complexes are separated by SDS-PAGE and visualized using a fluorophore detector. The concentration of the investigatory compound that inhibits 50% of the Bocillin FL binding (IC50) is determined.

Diagram: Generalized Experimental Workflow for PBP Affinity

Caption: Workflow for determining PBP binding affinity.

In Vivo Efficacy

Animal models are essential for evaluating a drug's performance in a physiological context. Murine infection models are commonly used for S. pneumoniae.

Murine Systemic Infection Model

This model assesses the ability of a compound to protect mice from a lethal systemic infection.

Experimental Protocol: Murine Systemic Infection Model

-

Infection: Mice are infected intraperitoneally with a lethal dose of a PRSP strain.

-

Treatment: At a specified time post-infection, cohorts of mice are treated with the investigational compound via a clinically relevant route (e.g., oral or intravenous). A vehicle control group receives no treatment.

-

Monitoring: The survival of the mice is monitored over a period of several days.

-

Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Table 2: Illustrative In Vivo Efficacy Data

| S. pneumoniae Strain | Penicillin MIC (μg/mL) | Hypothetical Compound ED50 (mg/kg) |

| Penicillin-Resistant (Clinical Isolate 2) | 4.0 | 10 |

| Penicillin-Resistant (Clinical Isolate 3) | 8.0 | 15 |

Murine Lung Infection Model

For respiratory pathogens like S. pneumoniae, a lung infection model is highly relevant.[6][7]

Experimental Protocol: Murine Lung Infection Model

-

Infection: Mice are infected via intranasal or intratracheal inoculation with a PRSP strain to establish a pulmonary infection.

-

Treatment: Treatment with the investigational compound is initiated at a set time post-infection and may be administered for several days.

-

Assessment: At the end of the treatment period, mice are euthanized, and their lungs are harvested.

-

Quantification: The lungs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/lung). The reduction in bacterial load compared to the untreated control group is calculated.

Diagram: Logical Flow of In Vivo Efficacy Studies

References

- 1. Mechanism of β-Lactam Action in Streptococcus pneumoniae: the Piperacillin Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Resistance Among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptococcus pneumoniae - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activities of DA-7867, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity of amoxicillin-clavulanate against penicillin-resistant Streptococcus pneumoniae in an experimental respiratory infection model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of Amoxicillin-Clavulanate against Penicillin-Resistant Streptococcus pneumoniae in an Experimental Respiratory Infection Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of Carbapenems in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-834 is a novel carbapenem (B1253116) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with many carbapenems, its oral bioavailability is a critical factor in its clinical utility. This document provides a generalized protocol for the oral administration of carbapenems, such as this compound, in murine models, based on established methodologies for similar compounds. It also outlines the mechanism of action of carbapenems and provides a framework for designing in vivo efficacy and pharmacokinetic studies.

Carbapenems belong to the β-lactam class of antibiotics and exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This inhibition leads to a defective cell wall, ultimately causing bacterial cell lysis and death.[4]

The following sections detail a representative oral administration protocol, summarize key quantitative data from studies with other oral carbapenems, and provide visual representations of the mechanism of action and experimental workflows.

Quantitative Data Summary

Table 1: Pharmacokinetics of Tebipenem in a Neutropenic Murine Thigh Infection Model

| Parameter | Value |

| Mouse Model | Neutropenic ICR mice |

| Drug | Tebipenem Pivoxil HBr (oral prodrug) |

| Vehicle | 2.5% ethanol–2.5% Tween 80–95% citric acid-sodium citrate (B86180) buffer (pH 4.0) |

| Dosing Regimen | Varied (e.g., 3.71 mg/kg every 8 hours for half-maximal effect) |

| Half-maximal effect (Total Daily Dose) | 11.13 mg/kg |

Source: Data derived from a study on the pharmacodynamics of tebipenem.[5]

Table 2: Efficacy of Novel Oral Carbapenems in Murine Infection Models (Intravenous Administration)

| Compound | Mouse Model | Pathogen | 50% Effective Dose (ED₅₀) (mg/kg) |

| SM-295291 | ICR mice | Penicillin-resistant S. pneumoniae | Not specified |

| SM-369926 | ICR mice | Penicillin-resistant S. pneumoniae | Not specified |

| Tebipenem | ICR mice | Penicillin-resistant S. pneumoniae | Not specified |

Note: While these compounds are being developed for oral application, the cited efficacy studies used intravenous administration.[6]

Experimental Protocols

The following is a generalized protocol for the oral administration of a carbapenem antibiotic to mice via gavage. This protocol should be adapted based on the specific physicochemical properties of this compound and the experimental design.

Protocol: Oral Gavage Administration of a Carbapenem in Mice

1. Materials:

- Investigational carbapenem (e.g., this compound)

- Appropriate vehicle (e.g., 0.5% methylcellulose, 2.5% ethanol–2.5% Tween 80–95% citric acid-sodium citrate buffer [pH 4.0])[5]

- Sterile water for injection or other suitable solvent

- Animal feeding needles (gavage needles), 20-22 gauge with a ball tip

- Syringes (1 mL)

- Animal balance

- Appropriate mouse strain (e.g., BALB/c, ICR)

2. Procedure:

3. Considerations for Efficacy Studies:

- Infection Model: Establish a relevant infection model, such as a neutropenic thigh infection model or a systemic infection model, using a clinically relevant bacterial strain.

- Dosing Regimen: Determine the optimal dosing frequency (e.g., once daily, twice daily) and duration based on the pharmacokinetic profile of the drug.

- Outcome Measures: Assess efficacy by determining the reduction in bacterial burden (CFU/g of tissue or CFU/mL of blood) compared to a vehicle-treated control group.

Visualizations

Mechanism of Action of Carbapenems

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a murine efficacy study.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. Approaches to enhance the antimicrobial activity of carbapenems within bacterial biofilms - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00141A [pubs.rsc.org]

- 3. microbenotes.com [microbenotes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems and Their Pharmacokinetics in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of R-95867 Using Broth Microdilution Technique

Introduction

R-95867 is a novel investigational compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This application note provides a detailed protocol for determining the MIC of R-95867 using the broth microdilution method, a standardized and widely accepted technique.[4][5] This method allows for the quantitative assessment of the antimicrobial activity of a compound and is essential for preclinical drug development.

Principle

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][2][3]

Experimental Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents

-

R-95867 (stock solution of known concentration)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, round-bottom microtiter plates[4]

-

Sterile petri dishes[4]

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Multipipettor[4]

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Procedure

1. Preparation of R-95867 Dilutions:

-

Prepare a stock solution of R-95867 in a suitable solvent. The following protocol assumes a starting concentration that is double the highest concentration to be tested.[4]

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]

-

Add 100 µL of the 2x concentrated R-95867 solution to the first column of wells.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

-